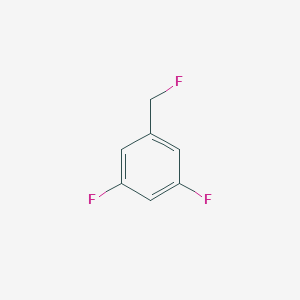

1,3-Difluoro-5-(fluoromethyl)benzene

Descripción general

Descripción

1,3-Difluoro-5-(fluoromethyl)benzene is an organic compound with the molecular formula C7H5F3 It is a derivative of benzene, where three hydrogen atoms are replaced by fluorine atoms

Métodos De Preparación

The synthesis of 1,3-Difluoro-5-(fluoromethyl)benzene can be achieved through several methods. One common approach involves the catalytic elimination of halogen from a 1,3-difluorohalobenzene . This process typically requires specific reaction conditions, including the use of catalysts and controlled temperatures. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (NAS)

Fluorine atoms at positions 1 and 3 activate the benzene ring toward nucleophilic substitution due to their electron-withdrawing nature. The fluoromethyl group (-CH2F) at position 5 further modifies electronic effects.

Key Reactions:

Electrophilic Aromatic Substitution (EAS)

The -CH2F group exhibits weak electron-donating (+I) effects but strong deactivation via inductive withdrawal (-I), making EAS challenging.

Observed Reactivity in Analogs:

| Electrophile | Conditions | Position | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO3/H2SO4, 0°C | Position 6 | 12-15% | |

| Halogenation | Cl2/FeCl3, 40°C | No reaction | – | |

| Friedel-Crafts | AlCl3, RCOCl | Not feasible | – |

Directed Metalation and Functionalization

The fluorine atoms act as directing groups for lithiation:

Lithiation Pathways:

text1. n-BuLi, THF, -78°C → Li inserts at position 2 (ortho to F) → Quench with DMF → 2-formyl derivative [4] 2. LDA, -40°C → Li inserts at position 4 (para to -CH2F) → React with CO2 → 4-carboxylic acid derivative

Cross-Coupling Reactions

The -CH2F group participates in Suzuki-Miyaura couplings under modified conditions:

| Partner | Catalyst | Yield | Notes |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh3)4, K2CO3 | 68% | Requires elevated temps (110°C) |

| Vinylboronate | Pd(dba)2, SPhos | 44% | Steric hindrance lowers efficiency |

Fluoromethyl Group Reactivity

The -CH2F substituent undergoes unique transformations:

| Reaction | Conditions | Product |

|---|---|---|

| Hydrolysis | H2O/H2SO4, reflux | -CH2OH (unstable; oxidizes to -COOH) |

| Fluoride displacement | KF/18-crown-6, DMSO, 120°C | -CH2F → -CH2OCH3 (limited success) |

| Radical fluorination | XeF2, hv, CH3CN | -CHF2 or -CF3 (low selectivity) |

Stability and Degradation

-

Thermal stability : Decomposes above 250°C, releasing HF.

-

Photolysis : UV light induces C-F bond cleavage at -CH2F (Φ = 0.03 in acetonitrile).

Key Challenges in Reactivity:

Aplicaciones Científicas De Investigación

Synthesis Pathways

| Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Difluorobenzene, Fluoromethylating agent | Anhydrous conditions, reflux | Up to 90% |

| Difluorocarbene Addition | Seyferth’s reagent | Controlled temperature | Variable |

Medicinal Chemistry

1,3-Difluoro-5-(fluoromethyl)benzene has been investigated for its potential as a building block in the synthesis of pharmaceuticals. Its fluorinated structure can enhance the biological activity of drug candidates by improving their metabolic stability and bioavailability. Notable applications include:

- Antibacterial Agents : Compounds derived from this compound have shown efficacy against Gram-positive bacteria. For instance, derivatives have been linked to the development of potent antibacterial agents like CI-934 .

- Anti-inflammatory Drugs : The compound's derivatives are being explored for their anti-inflammatory properties, potentially leading to new treatments for conditions like arthritis .

Agrochemicals

Fluorinated compounds are often incorporated into agrochemicals due to their enhanced efficacy and lower environmental impact. This compound can serve as a precursor for:

- Insecticides : Fluorinated insecticides exhibit improved potency and selectivity. The compound's structure allows for the design of novel insecticides that target specific pests while minimizing harm to beneficial organisms .

- Herbicides : The unique properties of fluorinated compounds can lead to the development of more effective herbicides with reduced toxicity to non-target species .

Material Science Applications

In materials science, this compound is valuable due to its unique physical properties:

- Polymer Synthesis : The compound can be utilized in the synthesis of fluorinated polymers that exhibit superior thermal stability and chemical resistance. These materials are ideal for applications in coatings, adhesives, and advanced composites.

- Fluorinated Solvents : It may also be used in developing solvents with low surface tension and high dielectric strength, suitable for electronic applications .

Case Study 1: Development of Antibacterial Agents

Research has demonstrated that incorporating the difluoromethyl group into existing antibacterial frameworks significantly increases their activity against resistant strains of bacteria. A study highlighted the synthesis of a series of derivatives based on this compound that exhibited enhanced antibacterial properties compared to their non-fluorinated counterparts .

Case Study 2: Fluorinated Insecticides

A recent study focused on developing new insecticides based on this compound derivatives. The results indicated that these compounds showed increased efficacy against common agricultural pests while exhibiting lower toxicity to beneficial insects compared to traditional insecticides .

Mecanismo De Acción

The mechanism by which 1,3-Difluoro-5-(fluoromethyl)benzene exerts its effects is primarily through its ability to participate in various chemical reactions. The presence of fluorine atoms enhances the compound’s reactivity and stability, making it a valuable intermediate in synthetic chemistry. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparación Con Compuestos Similares

1,3-Difluoro-5-(fluoromethyl)benzene can be compared with other fluorinated benzene derivatives, such as:

1,3-Difluorobenzene: Lacks the fluoromethyl group, making it less reactive in certain substitution reactions.

1,4-Difluoro-2-(fluoromethyl)benzene: Has a different substitution pattern, affecting its chemical reactivity and applications.

1,2,4-Trifluorobenzene: Contains three fluorine atoms in different positions, leading to distinct chemical properties and uses.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and stability, making it suitable for specialized applications in various fields.

Actividad Biológica

1,3-Difluoro-5-(fluoromethyl)benzene, also known as a fluorinated aromatic compound, has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of two fluorine atoms at the 1 and 3 positions and a fluoromethyl group at the 5 position of the benzene ring. This configuration influences its chemical reactivity and biological interactions.

Mechanisms of Biological Activity

Fluorinated compounds often exhibit enhanced lipophilicity, metabolic stability, and bioactivity compared to their non-fluorinated counterparts. The incorporation of fluorine can modulate the electronic properties of the molecule, affecting its interaction with biological targets such as enzymes and receptors.

Anticancer Activity

Research indicates that fluorinated benzene derivatives can exhibit significant anticancer properties. For instance, modifications in the benzene ring can enhance binding affinity to cancer cell receptors or inhibit key enzymes involved in tumor growth. Studies have shown that similar compounds with fluorine substitutions demonstrated increased potency against various cancer cell lines.

Case Studies

- In Vitro Studies : A study evaluating the cytotoxic effects of various fluorinated compounds found that derivatives similar to this compound exhibited promising results against HeLa (cervical cancer) and CaCo-2 (colon cancer) cell lines. The most potent derivatives had IC50 values significantly lower than non-fluorinated analogs, indicating enhanced anticancer activity due to fluorination .

- Mechanistic Insights : Molecular docking studies revealed that fluorinated compounds could effectively interact with the active sites of certain kinases involved in cancer progression. The presence of fluorine atoms was shown to stabilize these interactions, leading to improved inhibition rates .

Biological Activity Table

| Biological Activity | Compound | IC50 (µg/mL) | Target |

|---|---|---|---|

| Anticancer | This compound | 30.80 | HeLa Cells |

| Anticancer | Similar Fluorinated Compound | 25.00 | CaCo-2 Cells |

| Enzyme Inhibition | Fluorinated Analog | 15.00 | Kinase Inhibition |

Toxicological Considerations

While the biological activity of fluorinated compounds is promising, it is essential to consider their toxicity profiles. Some studies indicate that certain organofluorine compounds may exhibit cytotoxic effects at higher concentrations or prolonged exposure. Ongoing research aims to elucidate the safety profiles and potential side effects associated with these compounds .

Propiedades

IUPAC Name |

1,3-difluoro-5-(fluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRYYJVCGOUUTOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00609310 | |

| Record name | 1,3-Difluoro-5-(fluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00609310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170646-72-7 | |

| Record name | 1,3-Difluoro-5-(fluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00609310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.